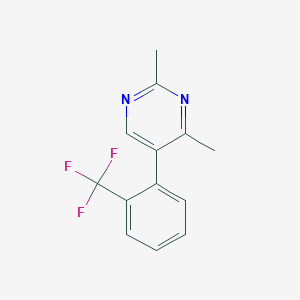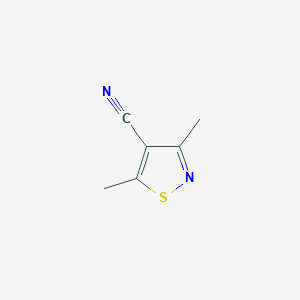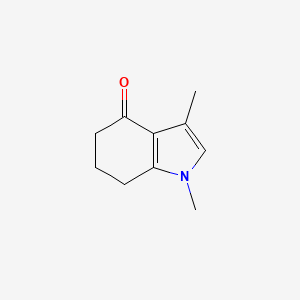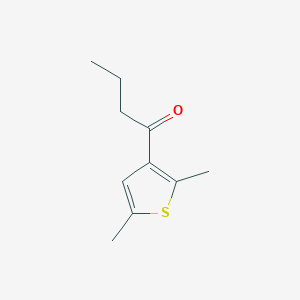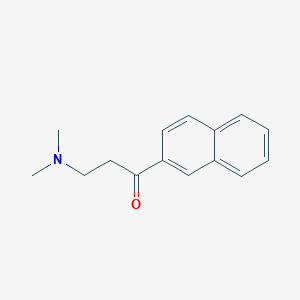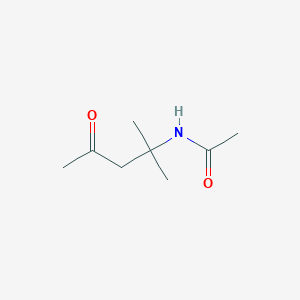
N-(1,1-Dimethyl-3-oxobutyl)acetamide
Descripción general
Descripción
“N-(1,1-Dimethyl-3-oxobutyl)acetamide”, also known as “Diacetone Acrylamide”, is a highly reactive vinyl monomer . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 . It is used in the synthesis of copolymers .
Synthesis Analysis
The synthesis of N-(1,1-Dimethyl-3-oxobutyl)acetamide involves the copolymerization of N-(1,1-dimethyl-3-oxobutyl)acrylamide (DOBA) and Methyl methacrylate (MMA) in dimethylformamide using benzoyl peroxide as the initiator at 70 °C .Molecular Structure Analysis
The molecular structure of N-(1,1-Dimethyl-3-oxobutyl)acetamide consists of a carbonyl group (C=O), a nitrogen atom (N), and two methyl groups (CH3) attached to the same carbon atom . The structure also includes an acetyl group (O=CCH3) and a gem-dimethyl group .Chemical Reactions Analysis
The chemical reactions involving N-(1,1-Dimethyl-3-oxobutyl)acetamide primarily include its copolymerization with other monomers such as Methyl methacrylate (MMA) to form copolymers .Physical And Chemical Properties Analysis
N-(1,1-Dimethyl-3-oxobutyl)acetamide is a solid substance . Its SMILES string representation is O=C©NC©©CC©=O .Aplicaciones Científicas De Investigación
Use in Polymer Biomaterials
- Scientific Field : Polymer Science and Biomaterials .
- Summary of the Application : N-(1,1-Dimethyl-3-oxobutyl)acetamide (DOBA) is used in the synthesis of copolymers with methyl methacrylate (MMA). These copolymers have been found to have potential applications in the field of biomaterials .
- Methods of Application or Experimental Procedures : The copolymers of DOBA and MMA were prepared in dimethylformamide using benzoyl peroxide as the initiator at 70°C. They were characterized by IR, 1H NMR, and 13C NMR. Copolymer compositions were determined by the analysis of 1H NMR spectra .
- Results or Outcomes : The weight and number average molecular weights of the polymers were determined by size exclusion chromatography. Monomer reactivity ratios were found to be 1.52 for MMA and 0.43 for DOBA according to Kelen–Tüdos method. The initial decomposition temperatures of the polymers were about 215°C as measured by thermogravimetric analysis under nitrogen atmosphere. Swelling properties of the polymers were measured in distilled water. Maximum water uptake of about 70% was observed for poly(DOBA). In case of copolymers, water uptake decreases with the increase of MMA content in the polymer chain .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-methyl-4-oxopentan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)5-8(3,4)9-7(2)11/h5H2,1-4H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZBLCRDWZGXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453751 | |
| Record name | N-(1,1-Dimethyl-3-oxobutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dimethyl-3-oxobutyl)acetamide | |
CAS RN |
40652-47-9 | |
| Record name | N-(1,1-Dimethyl-3-oxobutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



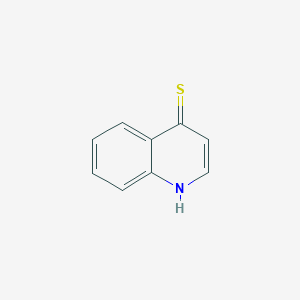
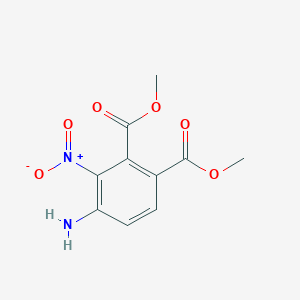
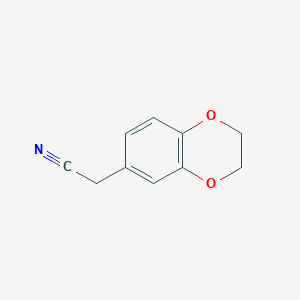

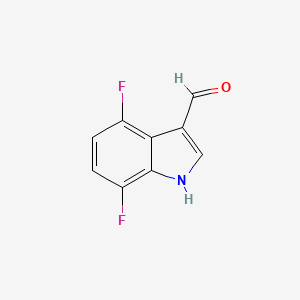
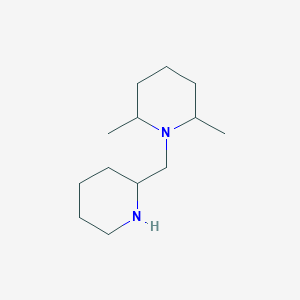
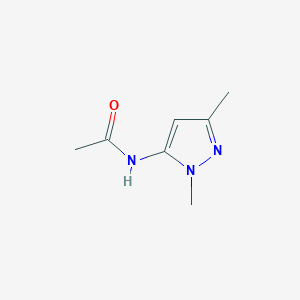
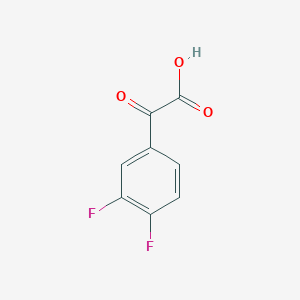
![N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B3025471.png)
